molecular formula C16H23BrN2O4S B2456067 tert-Butyl 4-(3-bromophenylsulfonamido)piperidine-1-carboxylate CAS No. 936092-64-7

tert-Butyl 4-(3-bromophenylsulfonamido)piperidine-1-carboxylate

Cat. No.: B2456067
CAS No.: 936092-64-7
M. Wt: 419.33
InChI Key: SBWYSHUQLRFTDA-UHFFFAOYSA-N
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Description

tert-Butyl 4-(3-bromophenylsulfonamido)piperidine-1-carboxylate is a complex organic compound that features a tert-butyl group, a bromophenylsulfonamido group, and a piperidine ring

Preparation Methods

The synthesis of tert-Butyl 4-(3-bromophenylsulfonamido)piperidine-1-carboxylate typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the piperidine ring: This can be achieved through cyclization reactions involving appropriate amine and carbonyl compounds.

    Introduction of the bromophenylsulfonamido group: This step involves the sulfonation of a bromophenyl compound followed by amination to introduce the sulfonamido group.

    Attachment of the tert-butyl group: This is usually done through alkylation reactions using tert-butyl halides under basic conditions.

Industrial production methods often involve optimization of these steps to improve yield and purity, using catalysts and controlled reaction conditions to ensure consistency and scalability.

Chemical Reactions Analysis

tert-Butyl 4-(3-bromophenylsulfonamido)piperidine-1-carboxylate undergoes various types of chemical reactions, including:

    Substitution reactions: The bromine atom can be replaced by other nucleophiles under appropriate conditions.

    Oxidation and reduction reactions: The sulfonamido group can be oxidized or reduced to form different functional groups.

    Hydrolysis: The ester bond in the tert-butyl group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.

Common reagents used in these reactions include strong acids and bases, oxidizing agents like potassium permanganate, and reducing agents like lithium aluminum hydride. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

tert-Butyl 4-(3-bromophenylsulfonamido)piperidine-1-carboxylate has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: It can be used in the study of enzyme inhibition and protein-ligand interactions.

    Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of tert-Butyl 4-(3-bromophenylsulfonamido)piperidine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The bromophenylsulfonamido group can form strong interactions with active sites, while the piperidine ring provides structural stability. The tert-butyl group can influence the compound’s solubility and membrane permeability, affecting its overall bioavailability and efficacy.

Comparison with Similar Compounds

Similar compounds include:

    tert-Butyl 4-(4-bromophenyl)piperidine-1-carboxylate: This compound has a similar structure but with a different substitution pattern on the phenyl ring.

    tert-Butyl 4-(3-chlorophenylsulfonamido)piperidine-1-carboxylate: This compound has a chlorine atom instead of bromine, which can affect its reactivity and interactions.

    tert-Butyl 4-(3-bromophenyl)piperidine-1-carboxylate: Lacks the sulfonamido group, which significantly alters its chemical properties and applications.

Properties

IUPAC Name

tert-butyl 4-[(3-bromophenyl)sulfonylamino]piperidine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H23BrN2O4S/c1-16(2,3)23-15(20)19-9-7-13(8-10-19)18-24(21,22)14-6-4-5-12(17)11-14/h4-6,11,13,18H,7-10H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SBWYSHUQLRFTDA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(CC1)NS(=O)(=O)C2=CC(=CC=C2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H23BrN2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

419.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods I

Procedure details

3-Bromo-benzenesulfonyl chloride (2.2 g, 8.7 mmol) and 4-amino-piperidine-1-carboxylic acid tert-butyl ester (2 g, 10 mmol) were combined and diluted with DCM (50 mL) and TEA (3.6 mL, 26 mmol). After 16 h, reaction was poured into separatory funnel and washed with water. Organic phase was then washed with brine, dried over sodium sulfate, filtered and evaporated to clear oil which solidified upon standing (3.6 g, 98%).
Quantity
2.2 g
Type
reactant
Reaction Step One
Quantity
2 g
Type
reactant
Reaction Step Two
[Compound]
Name
TEA
Quantity
3.6 mL
Type
reactant
Reaction Step Three

Synthesis routes and methods II

Procedure details

3-Bromo-benzenesulfonyl chloride (2.2 g, 8.7 mmol) and 4-amino-piperidine-1-carboxylic acid tert-butyl ester (2 g, 10 mmol) were combined and diluted with DCM (50 mL) and TLA (3.6 mL, 26 mmol). After 16 h, reaction was poured into separately funnel and washed with water. Organic phase was then washed with brine, dried over sodium sulfate, filtered and evaporated to clear oil which solidified upon standing (3.6 g, 98%).
Quantity
2.2 g
Type
reactant
Reaction Step One
Quantity
2 g
Type
reactant
Reaction Step Two
Name
Quantity
50 mL
Type
solvent
Reaction Step Three

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